molecular formula C15H16Cl2N2O2 B4741974 1-(7-chloro-4-quinolinyl)-4-piperidinecarboxylic acid hydrochloride

1-(7-chloro-4-quinolinyl)-4-piperidinecarboxylic acid hydrochloride

Cat. No. B4741974
M. Wt: 327.2 g/mol
InChI Key: ZRBBFPUVZBNVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-chloro-4-quinolinyl)-4-piperidinecarboxylic acid hydrochloride, also known as CP-724714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 2005 and has since been studied for its potential applications in cancer treatment.

Mechanism of Action

1-(7-chloro-4-quinolinyl)-4-piperidinecarboxylic acid hydrochloride works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of tumor cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. It has also been shown to induce autophagy, a process by which cells break down and recycle their own components.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(7-chloro-4-quinolinyl)-4-piperidinecarboxylic acid hydrochloride is its specificity for the EGFR tyrosine kinase, which makes it a valuable tool for studying the role of this protein in cancer biology. However, its efficacy is dependent on the presence of EGFR overexpression in tumor cells, which limits its applicability to certain cancer types. Additionally, this compound has poor solubility in water, which can make it difficult to administer in laboratory experiments.

Future Directions

There are several potential future directions for research on 1-(7-chloro-4-quinolinyl)-4-piperidinecarboxylic acid hydrochloride. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the investigation of this compound as a potential treatment for other diseases, such as inflammatory bowel disease and Alzheimer's disease, which have been linked to EGFR signaling. Finally, there is ongoing research into the development of new and more potent EGFR inhibitors that may have improved efficacy and fewer side effects.
In conclusion, this compound is a small molecule inhibitor of the EGFR tyrosine kinase that has shown promise as a potential treatment for cancer. While its efficacy is limited to certain cancer types, it has demonstrated a variety of biochemical and physiological effects that make it a valuable tool for studying the role of the EGFR in cancer biology. Ongoing research into this compound and other EGFR inhibitors may lead to new and more effective treatments for cancer and other diseases.

Scientific Research Applications

1-(7-chloro-4-quinolinyl)-4-piperidinecarboxylic acid hydrochloride has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells, particularly those that overexpress the EGFR. In preclinical studies, this compound has demonstrated efficacy against a variety of cancer types, including non-small cell lung cancer, breast cancer, and pancreatic cancer.

properties

IUPAC Name

1-(7-chloroquinolin-4-yl)piperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2.ClH/c16-11-1-2-12-13(9-11)17-6-3-14(12)18-7-4-10(5-8-18)15(19)20;/h1-3,6,9-10H,4-5,7-8H2,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBBFPUVZBNVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C3C=CC(=CC3=NC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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